molecular formula C11H12BrClN2O B7868388 5-Bromo-2-chloro-N-(pyrrolidin-3-yl)benzamide

5-Bromo-2-chloro-N-(pyrrolidin-3-yl)benzamide

Cat. No.: B7868388
M. Wt: 303.58 g/mol
InChI Key: BODZVKJPOAKASY-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(pyrrolidin-3-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It features a benzamide core structure, a scaffold recognized for its relevance in the development of potential therapeutic agents. Specifically, benzamide derivatives have been identified as a promising class of lead compounds in antiprion research, aimed at interfering with the conversion of the normal cellular prion protein (PrPC) into its disease-associated isoform (PrPSc) . The pyrrolidinyl moiety attached to the benzamide core is a key structural feature, as similar groups are known to contribute to binding affinity for the prion protein and enhance the compound's ability to inhibit the accumulation of PrPSc in cell-based assays . This suggests this compound could be a valuable pharmacological tool for studying the mechanisms of prion diseases and neurodegenerative disorders. The compound is provided with high purity and is intended for research applications only. All researchers are required to review the Safety Data Sheet (SDS) prior to use. This product is strictly for laboratory research and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-bromo-2-chloro-N-pyrrolidin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClN2O/c12-7-1-2-10(13)9(5-7)11(16)15-8-3-4-14-6-8/h1-2,5,8,14H,3-4,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODZVKJPOAKASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Benzamide Precursors

The synthesis begins with the introduction of bromine and chlorine atoms onto a benzamide backbone. A widely adopted approach involves sequential halogenation using hydrobromic acid (HBr) and phosphorus oxychloride (POCl₃). In a representative protocol derived from industrial practices, 2-hydroxybenzamide undergoes bromination with 20–50% HBr in the presence of hydrogen peroxide (H₂O₂) as an oxidizing agent. The reaction proceeds at 30–100°C for 8–14 hours, achieving bromine utilization rates of 95–98%. Subsequent chlorination with POCl₃ under catalytic triethylamine (TEA) at 80–120°C replaces the hydroxyl group with chlorine, yielding 5-bromo-2-chlorobenzamide intermediates.

Key parameters:

  • Molar ratio of HBr to substrate: 1:1 to 3:1

  • Catalyst: Triethylamine or diisopropylethylamine

  • Purity control: Post-reaction quenching with catalase to decompose residual H₂O₂, followed by crystallization in methane.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight DMF as the optimal solvent for amide coupling due to its high polarity and ability to stabilize intermediates. Elevated temperatures (80–120°C) accelerate reaction kinetics but risk decomposition; thus, a balance is achieved through gradual heating and reflux conditions.

Table 1: Yield variation with solvent and temperature

SolventTemperature (°C)Reaction Time (h)Yield (%)
DMF801282
THF602468
Acetonitrile701875

Catalytic Systems

Triethylamine (TEA) and diisopropylethylamine (DIPEA) are preferred catalysts for chlorination and amidation steps. TEA concentrations of 0.6–2.0 mol equivalents relative to the substrate suppress side reactions such as over-halogenation. In contrast, palladium-based catalysts (e.g., Pd(PPh₃)₄) are employed in coupling reactions but require inert atmospheres and higher costs.

Purification and Analytical Validation

Crystallization and Filtration

Post-reaction mixtures are cooled to ≤10°C to precipitate the product, followed by reduced-pressure filtration. Methane-assisted crystallization enhances purity by removing unreacted starting materials and inorganic salts.

Chromatographic Techniques

Column chromatography on silica gel (ethyl acetate/hexane, 1:3) resolves residual impurities, particularly regioisomers formed during halogenation. High-performance liquid chromatography (HPLC) with a C18 column confirms purity levels >98% using a mobile phase of acetonitrile/water (70:30).

Industrial-Scale Production Insights

Batch vs. Continuous Flow Systems

Industrial protocols favor batch reactors for halogenation due to easier control of exothermic reactions. In contrast, continuous flow systems are adopted for amide coupling to improve heat dissipation and reduce reaction times.

Table 2: Comparative metrics for production methods

ParameterBatch ReactorContinuous Flow
Throughput (kg/h)5.212.7
Yield (%)94.196.5
Purity (%)98.298.9

Waste Management

The use of catalytic H₂O₂ minimizes bromine waste, achieving utilization rates >95%. Quenching with catalase decomposes excess H₂O₂ into water and oxygen, reducing environmental impact.

Challenges and Mitigation Strategies

Hygroscopic Reagents

POCl₃ and HBr are highly hygroscopic, necessitating anhydrous conditions. Solutions include pre-drying solvents over molecular sieves and conducting reactions under nitrogen atmospheres.

Stereochemical Control

The pyrrolidine ring introduces a chiral center, requiring enantioselective synthesis. Asymmetric catalysis with chiral ligands (e.g., BINAP) achieves enantiomeric excess (ee) >90% but remains cost-prohibitive for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-(pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Drug Development:
The compound serves as a valuable scaffold for the design of new pharmaceuticals. Its structural features allow for the modification of functional groups to enhance bioactivity and selectivity against specific molecular targets. Research indicates that derivatives of this compound can inhibit various enzymes and receptors, making it a candidate for drug discovery in treating diseases such as cancer and neurological disorders .

Mechanism of Action:
The mechanism involves interactions with target proteins through hydrogen bonding and hydrophobic interactions, influenced by the presence of halogen atoms and the pyrrolidine moiety. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects .

Biological Studies

Biological Activity:
Studies have demonstrated that 5-bromo-2-chloro-N-(pyrrolidin-3-yl)benzamide exhibits significant biological activity. For instance, it has been evaluated for its potential as an antitumor agent, showing efficacy in inhibiting cancer cell proliferation in vitro .

Case Study:
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their cytotoxicity against different cancer cell lines. The results indicated that certain modifications led to enhanced potency, highlighting the importance of structure-activity relationships (SAR) in drug design .

Materials Science

Organic Electronics:
The unique electronic properties of 5-bromo-2-chloro-N-(pyrrolidin-3-yl)benzamide make it suitable for applications in organic semiconductors. Its ability to form stable thin films allows for potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Table: Comparison of Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryDrug design targeting enzymes/receptorsEnhanced therapeutic efficacy
Biological StudiesAntitumor activity studiesIdentification of novel anticancer agents
Materials ScienceOrganic semiconductors for OLEDsImproved device performance

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-(pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms, along with the pyrrolidine moiety, allows the compound to bind to these targets and modulate their activity. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 5-Bromo-2-chloro-N-(pyrrolidin-3-yl)benzamide and related compounds:

Compound Name Substituents (Benzamide) Amine Group Molecular Formula Molecular Weight Key Features
5-Bromo-2-chloro-N-(pyrrolidin-3-yl)benzamide 5-Br, 2-Cl Pyrrolidin-3-yl C12H13BrClN2O ~334.6 Five-membered amine ring, potential basicity
5-Bromo-2-chloro-N-(2-methoxyethyl)benzamide 5-Br, 2-Cl 2-Methoxyethyl C10H11BrClNO2 292.56 Ether linkage, lower molecular weight
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide (35) 4-Br, 3-F 6-Methylpyridin-2-yl C14H12BrFN2O 333.16 Pyridine ring, fluorine substitution
5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide 5-Br, 2-Cl Coumarin-substituted phenyl C22H13BrClNO3 454.70 Bulky aromatic substituent, higher MW
Key Observations:

Halogen Substitution :

  • The 5-bromo-2-chloro configuration is shared with compounds in and . Fluorine substitution in compound 35 () may enhance electronegativity and metabolic stability compared to chlorine .
  • Bromine’s larger atomic radius could increase steric hindrance, affecting binding pocket interactions.

The 6-methylpyridin-2-yl substituent (compound 35) adds aromaticity and hydrogen-bonding capacity via the pyridine nitrogen . Bulky groups like the coumarin-phenyl moiety () significantly increase molecular weight and lipophilicity, which may reduce membrane permeability .

Molecular Weight and Solubility :

  • The target compound (~334.6 g/mol) falls between the smaller methoxyethyl analog (292.56 g/mol) and the coumarin derivative (454.70 g/mol). Lower molecular weight analogs may exhibit better pharmacokinetic profiles.

Biological Activity

5-Bromo-2-chloro-N-(pyrrolidin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential applications.

Chemical Structure and Properties

The compound features a bromine and chlorine substitution pattern on the benzamide moiety, which is known to influence its biological activity. The presence of the pyrrolidine ring contributes to its pharmacological properties by enhancing solubility and bioavailability.

The biological activity of 5-bromo-2-chloro-N-(pyrrolidin-3-yl)benzamide can be attributed to its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms increase binding affinity, while the pyrrolidine moiety may facilitate interactions with lipid membranes, enhancing cellular uptake and efficacy against certain biological targets .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds in the pyrrole-benzamide class. For instance, derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that 5-bromo-2-chloro-N-(pyrrolidin-3-yl)benzamide may exhibit similar antimicrobial properties.

Anti-parasitic Activity

Research into related compounds has indicated potential efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The structure-activity relationship studies revealed that modifications on the benzamide structure significantly impacted enzyme inhibition, suggesting that similar derivatives could be developed for therapeutic use against parasitic infections .

Neuroprotective Effects

In investigations concerning neurodegenerative diseases, compounds with structural similarities have been evaluated for their ability to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in Alzheimer's disease pathology. These studies demonstrated that certain derivatives could penetrate the blood-brain barrier and exert protective effects in cellular models of neurotoxicity . Given these findings, further exploration of 5-bromo-2-chloro-N-(pyrrolidin-3-yl)benzamide's neuroprotective potential is warranted.

Case Studies and Research Findings

Several key studies have contributed to understanding the biological activities associated with this compound:

  • Antimicrobial Efficacy : A series of pyrrole-benzamide derivatives were tested for antibacterial activity. The results indicated that compounds with similar structural features showed potent activity against common bacterial strains, suggesting a promising avenue for developing new antibiotics .
  • Anti-parasitic Lead Compounds : A study focused on the enzyme inhibition profiles of various substituted benzimidazole derivatives provided insights into how modifications can enhance potency against T. brucei, indicating that similar strategies could be applied to optimize 5-bromo-2-chloro-N-(pyrrolidin-3-yl)benzamide for anti-parasitic applications .
  • Neuroprotective Studies : Research on nSMase2 inhibitors highlighted how specific structural modifications can lead to improved pharmacokinetic properties and efficacy in mouse models of Alzheimer’s disease, emphasizing the relevance of structural optimization in drug design .

Summary Table of Biological Activities

Activity TypeRelated Compound(s)Observed EffectReference
AntimicrobialPyrrole-benzamide derivativesMIC: 3.12 - 12.5 μg/mL
Anti-parasiticBenzimidazole derivativesEnzyme inhibition against T. brucei
NeuroprotectivenSMase2 inhibitorsProtective effects in SH-SY5Y cells

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-chloro-N-(pyrrolidin-3-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves coupling 5-bromo-2-chlorobenzoic acid derivatives with pyrrolidin-3-amine via amide bond formation using coupling agents like EDCl/HOBt. Reaction optimization includes controlling temperature (e.g., reflux in ethanol) and stoichiometric ratios of reagents. Monitoring via TLC (e.g., silica gel plates with UV visualization) ensures reaction completion . Purification by column chromatography (e.g., hexane/ethyl acetate gradient) improves purity, while recrystallization in ethanol enhances yield.

Q. How can researchers characterize the purity and structural integrity of 5-Bromo-2-chloro-N-(pyrrolidin-3-yl)benzamide using analytical techniques?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (e.g., in CDCl₃ or DMSO-d₆) confirm proton environments and carbon frameworks. For example, aromatic protons appear in δ 7.0–8.0 ppm, while pyrrolidine protons resonate at δ 1.5–3.5 ppm .
  • GC-MS/LC-MS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Purity ≥95% is typically validated by HPLC with a C18 column and UV detection at 254 nm .

Q. What solvent systems and chromatographic methods are recommended for purifying 5-Bromo-2-chloro-N-(pyrrolidin-3-yl)benzamide?

  • Methodological Answer : Use mixed-polarity solvents (e.g., dichloromethane/methanol) for column chromatography. For challenging separations, reverse-phase HPLC with acetonitrile/water (0.1% TFA) gradients is effective. Preparative TLC with ethyl acetate:hexane (3:7) can isolate minor impurities .

Advanced Research Questions

Q. What strategies are employed to investigate the structure-activity relationships (SAR) of 5-Bromo-2-chloro-N-(pyrrolidin-3-yl)benzamide derivatives in medicinal chemistry?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzamide para-position to assess electronic effects on receptor binding .
  • Bioisosteric Replacement : Replace pyrrolidine with piperidine or morpholine to study steric and hydrogen-bonding influences. Biological assays (e.g., enzyme inhibition) quantify activity changes .

Q. How can in silico modeling and molecular docking studies predict the biological targets of 5-Bromo-2-chloro-N-(pyrrolidin-3-yl)benzamide?

  • Methodological Answer :
  • Ligand Preparation : Optimize the compound’s 3D structure using software like ChemDraw 3D or Avogadro.
  • Target Prediction : Use SwissTargetPrediction or PharmMapper to identify potential protein targets (e.g., kinases, GPCRs).
  • Docking Simulations : Autodock Vina or Schrödinger Suite evaluates binding affinities to targets like EGFR or PARP. Validate predictions with in vitro assays .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR splitting patterns) for 5-Bromo-2-chloro-N-(pyrrolidin-3-yl)benzamide?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C.
  • 2D NMR Techniques : HSQC and HMBC correlate proton-carbon couplings to clarify ambiguous assignments .

Q. What experimental protocols assess the stability of 5-Bromo-2-chloro-N-(pyrrolidin-3-yl)benzamide under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS/MS .
  • Long-Term Stability : Store samples at -20°C, 4°C, and 25°C with desiccants. Analyze monthly for changes in purity and crystallinity .

Data Analysis & Theoretical Frameworks

Q. How should researchers interpret contradictory bioactivity data for 5-Bromo-2-chloro-N-(pyrrolidin-3-yl)benzamide across different assay systems?

  • Methodological Answer :
  • Assay Validation : Compare results across orthogonal assays (e.g., cell-based vs. enzymatic) to rule out interference from assay-specific artifacts.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-reference with structural analogs to discern trends .

Q. What computational tools and theoretical frameworks guide the design of 5-Bromo-2-chloro-N-(pyrrolidin-3-yl)benzamide analogs with improved pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use QikProp or ADMETLab to estimate solubility, logP, and CYP450 interactions.
  • Molecular Dynamics : GROMACS simulations assess membrane permeability and protein-ligand stability over time .

Tables of Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry149–152°C
Solubility (DMSO)UV-Vis Spectrophotometry>10 mg/mL
logP (Octanol-Water)Shake-Flask Method2.8 ± 0.3
IC₅₀ (EGFR Inhibition)Fluorescence Polarization Assay12.5 µM

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